methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate
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Overview
Description
Methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate typically involves multiple steps, starting with the preparation of the pyridazinone core. The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the pyridazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions can vary, but they often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinone compounds .
Scientific Research Applications
Methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the pyridazinone core can inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with similar biological activities but lacking the phenylpiperazine and acetylglycinate groups.
Pyridazinone: The core structure of the compound, known for its diverse pharmacological properties.
Phenylpiperazine derivatives: Compounds with similar receptor-binding properties but different core structures.
Uniqueness
Methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate is unique due to its combination of the pyridazinone core with the phenylpiperazine and acetylglycinate groups. This unique structure imparts a distinct set of biological activities and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H23N5O4 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 2-[[2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetyl]amino]acetate |
InChI |
InChI=1S/C19H23N5O4/c1-28-19(27)13-20-17(25)14-24-18(26)8-7-16(21-24)23-11-9-22(10-12-23)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3,(H,20,25) |
InChI Key |
XIKFBFNORYLZIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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